molecular formula C11H8N2 B1593572 2-Methylquinoline-3-carbonitrile CAS No. 72248-92-1

2-Methylquinoline-3-carbonitrile

Cat. No. B1593572
CAS RN: 72248-92-1
M. Wt: 168.19 g/mol
InChI Key: FYIDOXAVHGPMLM-UHFFFAOYSA-N
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Description

2-Methylquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family. It is a heterocyclic compound that is widely used in scientific research for various purposes. This compound has a unique structure that makes it useful in many applications. In

Scientific Research Applications

Optoelectronic and Nonlinear Properties

A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including compounds structurally related to 2-Methylquinoline-3-carbonitrile. Their research indicated that these compounds could serve as efficient multifunctional materials due to their favorable electronic and optical properties (Irfan et al., 2020).

Synthesis and Antimicrobial Activity

Elkholy and Morsy (2006) investigated the synthesis of tetrahydropyrimido quinoline derivatives, including compounds similar to 2-Methylquinoline-3-carbonitrile. They examined the reactivity of these compounds with various chemicals and reported on their antimicrobial activity (Elkholy & Morsy, 2006).

Photochemistry Research

Research by HataNorisuke and OhtsukaRyoichi (1975) delved into the photochemistry of quinolinecarbonitriles, including the benzophenone-sensitized reactions of these compounds. This study contributes to the understanding of the photochemical behavior of quinoline derivatives (HataNorisuke & OhtsukaRyoichi, 1975).

Magnetic Field Effects on Photoinduced Reactions

Another study by HataNorisuke and HokawaMasahito (2006) investigated the effect of external magnetic fields on the photoinduced substitution reaction of quinolinecarbonitriles. This research provides insights into the influence of magnetic fields on chemical reactions involving these compounds (HataNorisuke & HokawaMasahito, 2006).

One-Pot Synthesis Techniques

Wan et al. (2011) conducted a study on the one-pot synthesis of N2-Substituted aminoquinoline-3-carbonitriles, demonstrating an efficient method for producing these compounds with potential applications in various fields (Wan et al., 2011).

Corrosion Inhibition

Erdoğan et al. (2017) performed a computational study on quinoline derivatives as corrosion inhibitors for iron, indicating that these compounds, including those structurally related to 2-Methylquinoline-3-carbonitrile, could be effective in protecting metals from corrosion (Erdoğan et al., 2017).

Antifungal Properties

Gholap et al. (2007) synthesized a series of quinoline-3-carbonitrile analogues and evaluated their antifungal properties. This research highlights the potential of these compounds, including 2-Methylquinoline-3-carbonitrile derivatives, in developing antifungal agents (Gholap et al., 2007).

Scientific Research Applications of 2-Methylquinoline-3-carbonitrile

Optoelectronic and Charge Transport Properties

Research by Irfan et al. (2020) delves into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those similar to 2-Methylquinoline-3-carbonitrile. They employed density functional theory (DFT) and time-dependent DFT to analyze structural, electronic, and optical properties, revealing potential as multifunctional materials (Irfan et al., 2020).

Synthesis and Antimicrobial Activity

Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, including a compound structurally related to 2-Methylquinoline-3-carbonitrile. The study also reports on the antimicrobial activity of selected derivatives, indicating potential applications in medicinal chemistry (Elkholy & Morsy, 2006).

Photochemistry

The photochemistry of 2-quinolinecarbonitriles, including 4-methylquinoline-2-carbonitrile, was studied by HataNorisuke and OhtsukaRyoichi (1975). The research focuses on the benzophenone-sensitized reaction of these compounds, providing insights into their photochemical behaviors (HataNorisuke & OhtsukaRyoichi, 1975).

Magnetic Field Effects on Chemical Reactions

The study by HataNorisuke and HokawaMasahito (2006) investigates the impact of external magnetic fields on the photoinduced substitution reactions of 4-methylquinoline-2-carbonitrile. This research is significant in understanding how magnetic fields can influence chemical processes (HataNorisuke & HokawaMasahito, 2006).

One-Pot Synthesis Techniques

Wan et al. (2011) reported the one-pot synthesis of N2-Substituted 2-aminoquinoline-3-carbonitriles, highlighting an efficient method of producing compounds related to 2-Methylquinoline-3-carbonitrile. This synthesis approach could be vital for various industrial applications (Wan et al., 2011).

Corrosion Inhibition

A computational study by Erdoğan et al. (2017) examined quinoline derivatives as corrosion inhibitors, revealing their potential in protecting iron against corrosion. This research indicates the applicability of these compounds in material science and engineering (Erdoğan et al., 2017).

Antifungal Properties

Gholap et al. (2007) synthesized and evaluated the antifungal properties of 2-aminoquinoline-3-carbonitrile analogues, including those structurally related to 2-Methylquinoline-3-carbonitrile. The study provides insights into the potential use of these compounds in developing antifungal agents (Gholap et al., 2007).

Future Directions

: Ambeed: 2-Methylquinoline-3-carbonitrile : ChemicalBook: 2-Methylquinoline-3-carbonitrile : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde

properties

IUPAC Name

2-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIDOXAVHGPMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297150
Record name 2-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylquinoline-3-carbonitrile

CAS RN

72248-92-1
Record name NSC114517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Fobi, RA Bunce - Molecules, 2022 - mdpi.com
The Friedländer synthesis offers efficient access to substituted quinolines from 2-aminobenzaldehydes and activated ketones in the presence of a base. The disadvantage of this …
Number of citations: 1 www.mdpi.com
T Senthamarai, VG Chandrashekhar, N Rockstroh… - Chem, 2022 - cell.com
Functionalized (hetero)aromatic compounds are indispensable chemicals widely used in basic and applied sciences. Among these, especially aromatic aldehydes, ketones, carboxylic …
Number of citations: 26 www.cell.com

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